![molecular formula C20H19F2N3O4 B2412136 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421514-21-7](/img/structure/B2412136.png)
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a benzimidazole core, an azetidine ring, and a difluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The synthesis begins with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with an azetidine derivative, such as 3-chloroazetidine, in the presence of a base like sodium hydride.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group is attached via a nucleophilic aromatic substitution reaction. This step involves reacting the azetidine-benzimidazole intermediate with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxalate Salt: The final step involves converting the free base into its oxalate salt by reacting it with oxalic acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Reduced or ring-opened azetidine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders. It acts as a positive allosteric modulator of muscarinic acetylcholine receptors, enhancing cholinergic neurotransmission.
Biological Studies: It is used in studies to understand the role of muscarinic receptors in various physiological processes and diseases.
Chemical Biology: The compound serves as a tool to probe the function of muscarinic receptors and their signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and chemical probes.
作用机制
The mechanism of action of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with muscarinic acetylcholine receptors. The compound binds to an allosteric site on the receptor, distinct from the orthosteric binding site of acetylcholine. This binding enhances the affinity and efficacy of acetylcholine at the receptor, leading to increased cholinergic neurotransmission. The compound may also have intrinsic activity, activating the receptor in the absence of acetylcholine.
相似化合物的比较
Similar Compounds
- 2-(1-(3,4-dichlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
- 2-(1-(3,4-difluorophenyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
- 2-(1-(3,4-difluorobenzyl)pyrrolidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
Uniqueness
The unique structural features of 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate, such as the presence of both the azetidine ring and the difluorobenzyl group, contribute to its distinct pharmacological profile. These features enhance its binding affinity and selectivity for muscarinic acetylcholine receptors, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3.C2H2O4/c1-11-2-5-16-17(6-11)22-18(21-16)13-9-23(10-13)8-12-3-4-14(19)15(20)7-12;3-1(4)2(5)6/h2-7,13H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILIJOOKLQJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=C(C=C4)F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
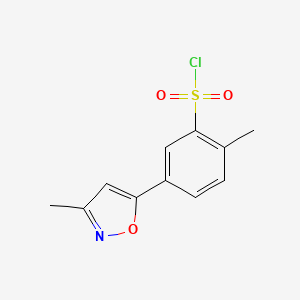
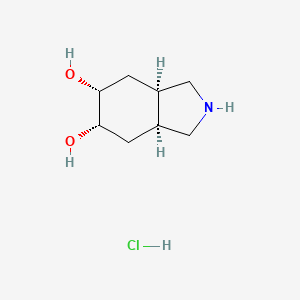
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)
![ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate](/img/structure/B2412060.png)
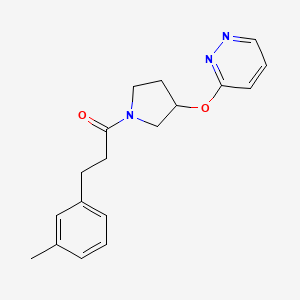
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)
![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)
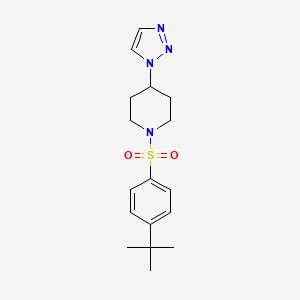
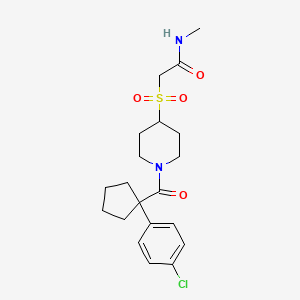
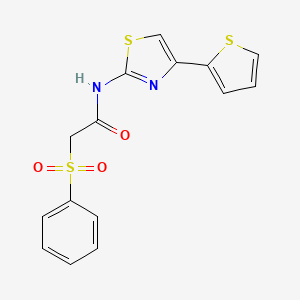
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
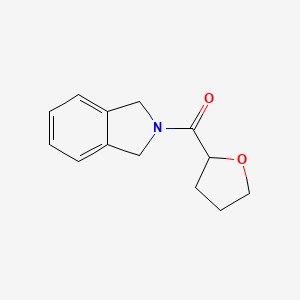
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)
